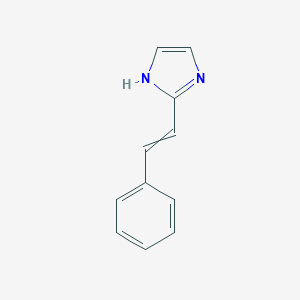

2-STYRYL-1H-IMIDAZOLE

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenylethenyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-2-4-10(5-3-1)6-7-11-12-8-9-13-11/h1-9H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPHSKKPSEMOQLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50326186 | |

| Record name | 2-STYRYL-1H-IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13682-34-3 | |

| Record name | 2-Styryl-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13682-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Styryl-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013682343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-STYRYL-1H-IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Styryl 1h Imidazole and Its Derivatives

Classical Synthetic Routes for 2-Styryl-1H-Imidazole Core Structure

Classical synthetic approaches remain fundamental in constructing the 2-styryl-1H-imidazole core. These methods often involve the step-wise or one-pot assembly of the imidazole (B134444) ring from acyclic precursors or the modification of a pre-formed imidazole ring.

Multi-Component Reaction Approaches for Imidazole Ring Construction

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, thereby minimizing waste and saving time. researchgate.net The synthesis of substituted imidazoles, including styryl derivatives, can be achieved through MCRs. researchgate.netrsc.org For instance, the one-pot condensation of a 1,2-dicarbonyl compound, an aldehyde, an amine, and ammonium (B1175870) acetate (B1210297) is a common method for preparing 1,2,4,5-tetrasubstituted imidazoles. academie-sciences.frunipi.it While not directly forming 2-styryl-1H-imidazole in all cases, this approach can be adapted by using a styryl-containing aldehyde or dicarbonyl compound.

A notable example involves the reaction of benzil (B1666583), an appropriate aldehyde, and ammonium acetate in glacial acetic acid to yield 2,4,5-trisubstituted imidazoles. researchgate.net By employing cinnamaldehyde (B126680) or a related styryl aldehyde, the 2-styryl-1H-imidazole core can be constructed. Another MCR approach involves the reaction of amines, aldehydes, and isocyanides to form highly substituted 2-imidazolines, which can be subsequently oxidized to the corresponding imidazoles. vu.nl

Table 1: Examples of Multi-Component Reactions for Imidazole Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product Type | Reference |

| Benzil | Substituted Aldehyde | Ammonium Acetate | Glacial Acetic Acid | 2,4,5-Trisubstituted Imidazole | researchgate.net |

| Amine | Aldehyde | Isocyanide | Silver(I) Acetate | 2-Imidazoline | vu.nl |

| Malononitrile | Aldehyde | Naphthol/Coumarin | Imidazole (organocatalyst) | Functionalized Heterocycles | rsc.org |

Condensation Reactions Involving Styryl Moieties

Condensation reactions are a cornerstone for the synthesis of 2-styryl-1H-imidazole. A prevalent method involves the condensation of 2-methylimidazole (B133640) with various benzaldehydes. asianpubs.org This reaction typically requires heating in a suitable solvent, and green chemistry approaches have utilized glycerol (B35011) as a recyclable and efficient medium. asianpubs.org

Another well-established condensation method is the reaction of o-phenylenediamine (B120857) with cinnamic acids to produce 2-styrylbenzimidazoles. asianpubs.org This reaction can also be carried out in glycerol, highlighting a green synthetic route. asianpubs.org These condensation strategies are advantageous due to the ready availability of starting materials.

Table 2: Condensation Reactions for 2-Styryl-1H-Imidazole and Derivatives

| Imidazole Precursor | Styryl Moiety Source | Solvent/Conditions | Product | Yield | Reference |

| 2-Methylbenzimidazole | Benzaldehydes | Glycerol, 170-180 °C | 2-Styrylbenzimidazoles | - | asianpubs.org |

| o-Phenylenediamine | Cinnamic Acids | Glycerol | 2-Styrylbenzimidazoles | - | asianpubs.org |

| 2-R-4,5-(di-furan-yl)-1H-imidazole | Benzyl (B1604629) chloride/Allyl chloride | NaH | 1-R1-2-R-4,5-di(furan-yl)-1H-imidazoles | 59.0-89.8% | academie-sciences.fr |

Nucleophilic Substitution Reactions with Imidazole Derivatives

Nucleophilic substitution reactions on a pre-existing imidazole ring provide a direct route to introduce the styryl group or to further functionalize the imidazole core. For example, 1,2,4,5-tetrasubstituted imidazoles can be synthesized through the nucleophilic substitution of a trisubstituted imidazole derivative with benzyl chloride. academie-sciences.fr This method allows for the introduction of various substituents on the imidazole nitrogen.

In a specific application, a series of 1-R1-2-R-4,5-di(furan-2-yl)-1H-imidazole derivatives were synthesized in good yields (59.0% to 89.8%) by treating the corresponding imidazole with benzyl chloride or allyl chloride in the presence of sodium hydride. academie-sciences.fr

Transition Metal-Catalyzed Synthetic Processes for 2-Styryl-1H-Imidazole

Transition metal catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, offering high efficiency and selectivity. Palladium and copper-based catalytic systems are particularly prominent in the synthesis of 2-styryl-1H-imidazoles.

Palladium-Catalyzed Coupling Strategies

Palladium-catalyzed cross-coupling reactions are highly effective for forming carbon-carbon bonds. The direct C-2 alkenylation of imidazoles with styrenes represents a modern and atom-economical approach to synthesize 2-styryl-1H-imidazoles. mdpi.com This method often employs a palladium catalyst in the presence of an oxidant. For example, the reaction of 5-arylimidazoles with styrenes can be catalyzed by a palladium pre-catalyst, yielding (E)-2-styryl-1H-imidazole derivatives. mdpi.com

The Suzuki-Miyaura coupling is another versatile palladium-catalyzed reaction used to synthesize styryl-imidazoles. This involves the reaction of a bromo-substituted imidazole with a styrylboronic acid derivative. For instance, a one-pot regioselective bis-Suzuki-Miyaura reaction on 2,4-dibromo-1-methyl-5-nitro-1H-imidazole has been developed to produce various 2,4-disubstituted 5-nitroimidazoles. mdpi.com

Table 3: Palladium-Catalyzed Synthesis of 2-Styryl-1H-Imidazole Derivatives

| Imidazole Substrate | Styrene (B11656)/Boronic Acid | Catalyst System | Oxidant/Base | Product | Yield | Reference |

| 5-(4-Methoxyphenyl)-1-methyl-1H-imidazole | Styrene | Palladium pre-catalyst | Ag(I) or Cu(II) salt | (E)-5-(4-Methoxyphenyl)-1-methyl-2-styryl-1H-imidazole | - | mdpi.com |

| 1-methyl-5-(4-Trifluoromethyl)phenyl)-1H-imidazole | 4-(trifluoromethyl)styrene | Palladium catalyst | - | (E)-1-methyl-5-(4-Trifluoromethyl)phenyl)-2-(4-(trifluoromethyl)-styryl)-1H-imidazole | 50% | mdpi.com |

| 2,4-dibromo-1-methyl-5-nitro-1H-imidazole | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | 2-Bromo-1-methyl-5-nitro-4-phenyl-1H-imidazole | - | mdpi.com |

Copper-Based Catalytic Systems in Styryl Imidazole Synthesis

Copper-catalyzed reactions offer a cost-effective and environmentally friendly alternative to palladium-based methods. Copper catalysts have been successfully employed in the synthesis of substituted imidazoles. rsc.orgnih.govorganic-chemistry.org One approach involves a copper-catalyzed multicomponent reaction of benzoin (B196080) or benzil with different aldehydes and ammonium acetate to afford trisubstituted imidazoles in high yields. rsc.org

Furthermore, copper-catalyzed cross-cycloaddition reactions between two different isocyanides have been shown to produce imidazoles in good yields. nih.govorganic-chemistry.org While not a direct synthesis of 2-styryl-1H-imidazole, the versatility of this method suggests its potential for adaptation by using appropriate isocyanide precursors. Copper catalysts, such as copper(I) oxide with 1,10-phenanthroline, have proven effective in these transformations. organic-chemistry.org The synthesis of various heterocyclic compounds, including those with an imidazole core, has been achieved through copper-catalyzed C-N and C-O bond formation under microwave irradiation, highlighting the potential for rapid and efficient synthesis. nih.gov

Advanced and Green Chemistry Approaches in 2-Styryl-1H-Imidazole Synthesis

Modern synthetic strategies for 2-styryl-1H-imidazoles prioritize sustainability, efficiency, and safety. These approaches often lead to higher yields, shorter reaction times, and easier product purification.

The use of nano-catalysts represents a significant advancement in the synthesis of styryl imidazole derivatives. The high surface area-to-volume ratio of nanoparticles enhances their catalytic activity, often leading to improved reaction rates and yields.

Nano SiO2: Nano silica (B1680970) (SiO2) has been demonstrated as an efficient and effective catalyst for the synthesis of a series of novel styryl imidazole derivatives. researchgate.net The high surface area of nano SiO2 is believed to enhance the interaction between reactants, thereby increasing the yield of the imidazole products. researchgate.net Studies have highlighted that the use of nano-SiO2 as a catalyst offers several advantages, including high product yields, significantly reduced reaction times, and the ability to be used with a wide range of substrates. researchgate.net This method aligns with the principles of green chemistry by providing a more sustainable and efficient catalytic system compared to some conventional catalysts. researchgate.net

CoFe2O4: Cobalt ferrite (B1171679) (CoFe2O4) magnetic nanoparticles have emerged as an efficient and environmentally benign catalyst for the synthesis of substituted imidazoles. rhhz.net Although specific studies focusing exclusively on 2-styryl-1H-imidazole are limited, the application of CoFe2O4 in the synthesis of 2,4,5-trisubstituted imidazoles suggests its potential for this specific derivative. rhhz.net One of the key advantages of CoFe2O4 nanoparticles is their magnetic nature, which allows for easy recovery and reuse of the catalyst using an external magnet. rhhz.net This reusability, combined with high product yields, makes it a practical and economically attractive option for imidazole synthesis. rhhz.net Research on related imidazole derivatives has shown that CoFe2O4 can effectively catalyze the one-pot condensation of benzil, aromatic aldehydes, and ammonium acetate to produce the desired products in good yields. rhhz.net

| Nano-Catalyst | Key Features | Substrate Scope | Reported Advantages |

|---|---|---|---|

| Nano SiO2 | High surface area enhances reactant interaction. researchgate.net | Wide range of substrates for styryl imidazole derivatives. researchgate.net | High product yield, short reaction times, green reaction media. researchgate.net |

| CoFe2O4 | Magnetic nature allows for easy recovery and reuse. rhhz.net | Demonstrated for 2,4,5-trisubstituted imidazoles. rhhz.net | Good yields, catalyst reusability, environmentally benign. rhhz.net |

Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating chemical reactions. In the synthesis of 2-styryl-1H-imidazole and its derivatives, microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. The efficient and rapid heating provided by microwaves can lead to the formation of products in minutes rather than hours. rsc.org

For instance, the synthesis of 2,4,5-triaryl-1H-imidazole derivatives has been successfully achieved under microwave irradiation using various catalysts. nih.gov While specific protocols for 2-styryl-1H-imidazole are part of this broader class, the general findings indicate that microwave conditions, often in combination with green solvents or solvent-free conditions, offer a more sustainable and efficient synthetic route. rsc.orgnih.gov

| Reaction Type | Catalyst/Conditions | Key Findings |

|---|---|---|

| Synthesis of 2,4,5-triaryl-1H-imidazoles | Co-Cu mixed-oxide catalyst, EtOH:PEG (8:2), Microwave | Better yields, shorter reaction times, and improved reusability of the catalyst. nih.gov |

| One-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles | Zeolite HY and SiO2 gel, Solvent-free, Microwave | High yields, quick reaction times, and easy work-up. nih.gov |

Conducting reactions under solvent-free conditions is a cornerstone of green chemistry, as it eliminates the environmental and economic costs associated with solvent use, recovery, and disposal. The synthesis of imidazole derivatives, including 2-styryl-1H-imidazole, has been successfully demonstrated under such conditions. These reactions are often facilitated by grinding the reactants together, sometimes with a solid catalyst, or by heating the neat reaction mixture. nih.gov

For example, the one-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles has been achieved with high yields under solvent-free conditions using microwave irradiation, which further enhances the green credentials of the method. nih.gov The use of solid-supported catalysts, such as silica gel, is also common in these protocols. nih.gov

Continuous flow chemistry is emerging as a powerful tool for the scalable and safe production of pharmaceuticals and fine chemicals. whiterose.ac.uk While specific documented applications for the large-scale synthesis of 2-styryl-1H-imidazole are not widely available, the technology's success with other imidazole-containing pharmacophores highlights its significant potential. rsc.org

Optimization of Synthetic Yields and Reaction Conditions for 2-Styryl-1H-Imidazole Derivatives

Optimizing synthetic protocols is crucial for maximizing the yield and purity of 2-styryl-1H-imidazole derivatives while minimizing costs and environmental impact. This often involves a systematic evaluation of various reaction parameters, with a particular focus on the catalyst.

The choice of catalyst is a critical factor in the synthesis of 2-styryl-1H-imidazole. A variety of catalysts have been explored for the synthesis of related imidazole derivatives, and these studies provide valuable insights for optimizing the synthesis of the target compound.

For the synthesis of 2-styryl-1H-benzo[d]imidazole, a related compound, a comparative study of different transition metal-based catalysts has been conducted. In one such study, various catalysts were screened, and a Cu-Ti/FMWCNTs (Functionalized Multi-Walled Carbon Nanotubes) catalyst was found to be the most efficient, providing a 98% yield in ethanol (B145695) at 55°C after 240 minutes.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cu-Ti/FMWCNTs | Ethanol | 55 | 4 | 98 | |

| Mn/ZrO2 | Ethanol | Not specified | Not specified | 92 | |

| Graphene oxide | Methanol (B129727) | 60 | 4 | Not specified |

The screening of catalysts often involves testing different metals, ligands, and supports to identify the most active and selective combination for a specific transformation. For the synthesis of triaryl-imidazoles, various solid-supported catalysts have been evaluated, with SiO2-Cu2O being identified as a highly suitable option. nih.gov The optimization process also considers the reusability of the catalyst, which is a key factor in developing sustainable and cost-effective synthetic methods. nih.gov

Solvent System Optimization

The choice of solvent is a critical parameter in the synthesis of 2-styryl-1H-imidazole, profoundly affecting reactant solubility, reaction rate, and in some cases, product selectivity. Optimization studies aim to find a solvent that not only facilitates a high-yield reaction but also aligns with principles of green chemistry.

Detailed Research Findings: The synthesis of imidazole derivatives involves intermediates and transition states of varying polarity. Therefore, the solvent's properties can stabilize or destabilize these species, directly impacting the reaction's energy profile. Research on related imidazole syntheses shows a distinct comparison between polar and non-polar solvents. researchgate.net

Polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), are often evaluated for their ability to dissolve polar reactants and stabilize charged intermediates. Studies on imidazole derivatives indicate that polar solvents can favor the stabilization of the molecule's excited state. researchgate.net In contrast, non-polar solvents like toluene (B28343) or dichloromethane (B109758) are also used, particularly in reactions where reactants are less polar or to control reactivity. The selection involves a trade-off between balancing reactivity and ensuring all components remain in solution throughout the reaction.

Furthermore, the push towards environmentally benign processes has led to the investigation of "green" solvents for the synthesis of related heterocyclic compounds. rsc.org Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl lactate, and propylene (B89431) carbonate have been explored as alternatives to traditional volatile organic compounds. rsc.org In a study on the synthesis of 2,4,5-trisubstituted-2-imidazolines, 2-MeTHF was identified as a suitable green solvent that provided a good balance between reaction time and selectivity. rsc.org

The following interactive table summarizes the influence of different solvent systems on the synthesis of imidazole derivatives, based on general findings in the literature.

Table 1: Effect of Solvent Systems on Imidazole Synthesis

| Solvent Class | Example Solvents | General Impact on Reaction | Key Considerations |

|---|---|---|---|

| Polar Aprotic | DMF, DMSO | Often leads to higher reaction rates by stabilizing polar intermediates. | Can be difficult to remove post-reaction; potential for side reactions. |

| Non-Polar | Toluene, Dichloromethane | Used to balance reactivity and solubility of non-polar starting materials. | May result in lower reaction rates compared to polar solvents. |

| Protic | Ethanol, Methanol | Can participate in the reaction (e.g., as a proton source); used in specific synthetic routes. nih.gov | Potential for O-alkylation or other side reactions with reactants. |

| Green Solvents | 2-MeTHF, Ethyl Lactate | Offers a more environmentally friendly process with good selectivity. rsc.org | May require more optimization to achieve rates comparable to traditional solvents. |

Kinetic Studies and Reaction Rate Determination

Kinetic studies are fundamental to understanding the reaction mechanism and optimizing process parameters for the synthesis of 2-styryl-1H-imidazole. By determining the reaction rate, researchers can efficiently refine conditions such as temperature, catalyst loading, and reaction time to maximize throughput and yield. orientjchem.org

Detailed Research Findings: The rate of formation of the imidazole ring is influenced by several factors, including the nature of the reactants, catalyst efficiency, and temperature. orientjchem.org Kinetic analysis allows for the quantification of these effects. Modern analytical techniques such as in-situ Fourier-transform infrared spectroscopy (FTIR) or Proton Nuclear Magnetic Resonance (¹H-NMR) can be employed to monitor the concentration of reactants and products in real-time, providing precise data for rate determination.

For instance, in the microwave-assisted synthesis of substituted imidazoles, the heating temperature and duration were identified as the most critical elements influencing the reaction outcome. orientjchem.org Optimization studies revealed that a specific microwave power and time could lead to yields greater than 70%, significantly improving the process efficiency. orientjchem.org Similarly, studies on the synthesis of related imidazolines showed that higher temperatures increased the reaction rate but could also promote the formation of byproducts, thus lowering selectivity. rsc.org This highlights the importance of kinetic analysis to find an optimal temperature that balances reaction speed with product purity.

The following table illustrates how different parameters can affect the reaction rate constant (k) in a hypothetical synthesis of a 2-styryl-1H-imidazole derivative.

Table 2: Influence of Parameters on Reaction Rate

| Parameter Varied | Condition A | Condition B | Effect on Rate Constant (k) | Rationale |

|---|---|---|---|---|

| Temperature | 60 °C | 80 °C | kB > kA | Increased thermal energy provides sufficient activation energy for the reaction to proceed faster. rsc.orgorientjchem.org |

| Catalyst Loading | 1 mol% | 2 mol% | kB > kA | Higher catalyst concentration increases the number of active sites available for the reaction. |

| Solvent Polarity | Toluene (Non-polar) | DMSO (Polar Aprotic) | kB > kA | Polar solvents can better stabilize charged transition states, lowering the activation energy barrier. researchgate.net |

Analysis of Byproduct Formation for Process Refinement

A crucial aspect of optimizing the synthesis of 2-styryl-1H-imidazole is the identification and quantification of byproducts. Understanding the pathways that lead to these impurities allows for the targeted refinement of reaction conditions to minimize their formation and simplify purification.

Detailed Research Findings: The synthesis of substituted imidazoles is often a multi-component reaction where several undesired pathways can compete with the main product formation. researchgate.net For example, in syntheses aiming for tetrasubstituted imidazoles, the formation of the corresponding 2,4,5-trisubstituted imidazole can occur as a significant byproduct. researchgate.net In other cases, side reactions involving the functional groups of the reactants can lead to impurities. The formation of 2-aroyl-4(5)-arylimidazoles has been noted as a side product that is highly dependent on the specific reaction conditions used. organic-chemistry.org

For 2-styryl-1H-imidazole specifically, potential side reactions could include the dimerization of the styryl group or oxidation of the imidazole ring or styryl double bond. The characterization of these byproducts is typically achieved using hyphenated analytical techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS), which allows for the separation and identification of minor components in the reaction mixture. Once the structures of the byproducts are known, reaction parameters such as temperature, reactant stoichiometry, or the choice of catalyst can be adjusted to suppress the undesired reaction pathways. For example, changing the solvent or lowering the reaction temperature might disfavor a side reaction with a higher activation energy than the desired product formation. rsc.org

The table below lists potential byproducts in the synthesis of 2-styryl-1H-imidazole and the methods for their analysis.

Table 3: Common Byproducts and Analytical Methods for Identification

| Potential Byproduct | Formation Pathway | Analytical Technique for Identification |

|---|---|---|

| Over-substituted Imidazoles | Reaction with additional equivalents of aldehyde or other reactants. researchgate.net | LC-MS, NMR Spectroscopy |

| Styryl Dimer | Self-reaction of the styryl moiety, possibly via a radical pathway. | Mass Spectrometry (MS), GC-MS |

| Oxidized Products | Oxidation of the imidazole ring or the styryl C=C double bond. | LC-MS, FTIR (to detect C=O or O-H groups) |

| Regioisomers | In cases of unsymmetrical starting materials, leading to different substitution patterns. nih.gov | NMR Spectroscopy (NOE experiments), HPLC |

Spectroscopic and Structural Elucidation Studies of 2 Styryl 1h Imidazole Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-styryl-1H-imidazole analogs. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

¹H NMR spectroscopy is instrumental in identifying the number, connectivity, and chemical environment of protons within a molecule. For 2-styryl-1H-imidazole analogs, the ¹H NMR spectrum reveals characteristic signals for the imidazole (B134444) ring, the styryl group, and any substituents.

The protons of the imidazole ring typically appear in the range of δ 7.0–8.5 ppm. The olefinic protons of the styryl group are observed as doublets in the region of δ 6.5–7.5 ppm, with a coupling constant (J) of approximately 16.4 Hz, confirming a trans configuration. arabjchem.org Aromatic protons from the styryl group and any phenyl substituents on the imidazole ring resonate in the range of δ 7.28-7.68 ppm. arabjchem.org The N-H proton of the imidazole ring often appears as a broad singlet at a downfield chemical shift, such as δ 12.58 ppm, and is exchangeable with D₂O. arabjchem.orgderpharmachemica.com

Specific chemical shifts can vary depending on the substituents present on the aromatic rings. For example, in (4Z)-4-(benzylidene)-1N-methyl-2-styryl-1H-imidazol-5(4H)-one, the methyl group protons appear as a singlet around δ 3.3 ppm. derpharmachemica.com

Table 1: Representative ¹H NMR Spectral Data for 2-Styryl-1H-Imidazole Analogs

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Reference |

| (E)-4,5-diphenyl-2-styryl-1H-imidazole | DMSO-d₆ | 12.58 (s, 1H, NH), 7.28-7.68 (m, 15H, Ar-H), 7.08 (d, J=16.4 Hz, 2H, -CH=CH-) | arabjchem.org |

| (4Z)-4-benzylidene-1N-methyl-2-styryl-1H-imidazol-5(4H)-one | DMSO-d₆ | 7.4-8.3 (m, 10H, Ar-H and s, 3H, =CH-Ar), 3.3 (s, 3H, -CH₃) | derpharmachemica.com |

| (E)-1-Benzyl-4,5-di(furan-2-yl)-2-styryl-1H-imidazole | CDCl₃ | 7.81 (d, J = 15.8 Hz, 1H), 7.53-7.26 (m, 10H), 7.10-7.05 (m, 2H), 6.82 (d, J = 15.8 Hz, 1H), 6.53-6.40 (m, 4H), 5.23 (s, 2H) | academie-sciences.fr |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. In 2-styryl-1H-imidazole analogs, distinct signals are observed for the imidazole ring carbons, the styryl carbons, and any substituent carbons.

The carbon atoms of the imidazole ring typically resonate in the region of δ 110-146 ppm. arabjchem.org For instance, in (E)-4,5-diphenyl-2-styryl-1H-imidazole, the imidazole carbons appear at δ 146.1, 138.3, and 134.2 ppm. arabjchem.org The olefinic carbons of the styryl group show signals around δ 110.9 and 123.6 ppm. arabjchem.org Aromatic carbons from the phenyl groups are observed in the range of δ 125-138 ppm. arabjchem.org

The presence of substituents significantly influences the chemical shifts. For example, in (4Z)-4-(benzylidene)-1N-methyl-2-styryl-1H-imidazol-5(4H)-one, the methyl carbon appears at δ 28.9 ppm, and the carbonyl carbon of the imidazolone (B8795221) ring is found at δ 162.8 ppm. derpharmachemica.com

Table 2: Representative ¹³C NMR Spectral Data for 2-Styryl-1H-Imidazole Analogs

| Compound | Solvent | Chemical Shift (δ, ppm) | Reference |

| (E)-4,5-diphenyl-2-styryl-1H-imidazole | DMSO-d₆ | 146.1, 138.3, 134.2, 130.0, 128.5, 128.4, 128.1, 128.0, 127.8, 125.7, 123.6, 110.9 | arabjchem.org |

| (4Z)-4-benzylidene-1N-methyl-2-styryl-1H-imidazol-5(4H)-one | DMSO-d₆ | 162.8, 150.9, 138.9, 138.2, 137.1, 136.4, 128.6, 128.1, 123.5, 122.1, 118.6, 118.3, 118.0, 112.9, 112.2, 28.9 | derpharmachemica.com |

| (4Z)-4-(4-chlorobenzylidene)-1N-methyl-2-styryl-1H-imidazol-5(4H)-one | DMSO-d₆ | 160.6, 145.6, 138.9, 138.3, 137.2, 135.2, 128.8, 128.4, 123.4, 120.1, 118.6, 117.3, 115.0, 110.9, 110.3, 28.4 | derpharmachemica.com |

Two-Dimensional NMR Techniques (e.g., ¹H-¹³C HSQC) for Correlation

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for establishing correlations between different nuclei. In the context of 2-styryl-1H-imidazole analogs, ¹H-¹³C HSQC experiments are used to directly link protons to their attached carbons. This is particularly useful for unambiguously assigning the complex proton and carbon signals in the aromatic regions of the spectrum. nanalysis.com The cross-peaks in an HSQC spectrum provide definitive evidence for the C-H connectivity within the molecule. columbia.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 2-styryl-1H-imidazole and its analogs displays characteristic absorption bands corresponding to the vibrations of specific bonds.

A key feature is the N-H stretching vibration of the imidazole ring, which typically appears as a broad band in the range of 3300-3500 cm⁻¹. arabjchem.orgaip.org The C=N stretching vibration of the imidazole ring is observed around 1645-1667 cm⁻¹. arabjchem.orgaip.org The C=C stretching vibrations of the styryl group and aromatic rings are found in the region of 1590-1600 cm⁻¹. arabjchem.orgaip.org The trans-disubstituted alkene of the styryl group also gives rise to a characteristic out-of-plane C-H bending vibration around 964 cm⁻¹. nih.gov In derivatives containing a carbonyl group, such as imidazolones, a strong C=O stretching band is observed around 1660-1720 cm⁻¹. derpharmachemica.combibliomed.org

Table 3: Characteristic IR Absorption Frequencies for 2-Styryl-1H-Imidazole Analogs

| Functional Group | Absorption Range (cm⁻¹) | Reference |

| N-H stretch (imidazole) | 3300 - 3500 | arabjchem.orgaip.org |

| C-H stretch (aromatic & vinyl) | 3010 - 3065 | aip.orgasianpubs.org |

| C=N stretch (imidazole) | 1645 - 1667 | arabjchem.orgaip.org |

| C=C stretch (styryl & aromatic) | 1590 - 1600 | arabjchem.orgaip.org |

| C=O stretch (imidazolone) | 1660 - 1720 | derpharmachemica.combibliomed.org |

| =C-H bend (trans-alkene) | ~964 | nih.gov |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental composition of the molecule.

For 2-styryl-1H-imidazole and its analogs, techniques like Electrospray Ionization (ESI) are commonly used. arabjchem.orgnih.gov The mass spectrum will show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺), which confirms the molecular weight of the synthesized compound. For example, the parent compound 2-styryl-1H-imidazole has a molecular weight of 170.21 g/mol . nih.gov In the mass spectrum of (E)-4,5-diphenyl-2-styryl-1H-imidazole, a protonated molecular ion peak is observed at m/z 323. arabjchem.org HRMS data further validates the proposed structure by matching the experimentally determined exact mass to the calculated mass for the molecular formula. nih.govnih.gov

Table 4: Mass Spectrometry Data for 2-Styryl-1H-Imidazole Analogs

| Compound | Ionization Method | [M+H]⁺ (m/z) | Reference |

| (E)-4,5-diphenyl-2-styryl-1H-imidazole | ESI | 323 | arabjchem.org |

| (4Z)-4-benzylidene-1N-methyl-2-styryl-1H-imidazol-5(4H)-one | - | 291 | derpharmachemica.com |

| (4Z)-4-(4-fluorobenzylidene)-1N-methyl-2-styryl-1H-imidazol-5(4H)-one | - | 310 | derpharmachemica.com |

| (4Z)-4-(4-chlorobenzylidene)-1N-methyl-2-styryl-1H-imidazol-5(4H)-one | - | 326 | derpharmachemica.com |

| (4Z)-4-(4-nitrobenzylidene)-1N-methyl-2-styryl-1H-imidazol-5(4H)-one | - | 336 | derpharmachemica.com |

| Ethyl (E)-2-(1H-benzo[d]imidazol-2-yl)-4-(4-chlorostyryl)quinoline-3-carboxylate | ESI⁺ | 454.1317 | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophoric system.

2-Styryl-1H-imidazole and its analogs contain a conjugated π-system, which gives rise to characteristic UV-Vis absorption bands. academie-sciences.fraip.org The position of λmax is sensitive to the extent of conjugation and the presence of substituents. For instance, 2,4,5-triphenyl-1H-imidazole shows a λmax at 248 nm, while the introduction of a hydroxyl group in 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol causes a red shift to 326 nm. aip.org In a series of (E)-1-benzyl-2-styryl-1H-imidazole derivatives, multiple absorption peaks are observed, typically in the ranges of 220-238 nm, 278-295 nm, and 337-380 nm. academie-sciences.fracademie-sciences.fr The electronic absorption properties can also be influenced by the solvent polarity. nih.gov

Table 5: UV-Vis Absorption Data for 2-Styryl-1H-Imidazole Analogs

| Compound | Solvent | λmax (nm) | Reference |

| 2,4,5-triphenyl-1H-imidazole | - | 248 | aip.org |

| 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol | - | 326 | aip.org |

| (E)-1-Benzyl-4,5-di(furan-2-yl)-2-styryl-1H-imidazole | 0.1 N H₂SO₄ aq. | ~220-238, ~278-295, ~337-380 | academie-sciences.fracademie-sciences.fr |

Single-Crystal X-ray Diffraction Analysis for Solid-State Structures

Supramolecular Interactions in Crystal Lattices

The analysis of crystal lattices of 2-styryl-1H-imidazole analogs reveals a variety of non-covalent interactions that dictate the formation of higher-order supramolecular architectures. nih.gov These interactions, though weaker than covalent bonds, are highly directional and play a crucial role in the stability and physical properties of the crystalline material. researchgate.net

The imidazole ring, with its N-H donor and sp²-hybridized nitrogen acceptor sites, is a potent facilitator of hydrogen bonding. researchgate.netnih.gov In the crystal structures of related imidazole derivatives, strong N-H···N hydrogen bonds are frequently observed, linking neighboring molecules into chains or more complex networks. researchgate.netnih.gov For instance, in some substituted imidazoles, these interactions result in the formation of distinct hydrogen-bonded chains. researchgate.net The presence of additional functional groups on the styryl or imidazole rings can introduce other types of hydrogen bonds, such as O-H···N, C-H···O, and O-H···O, further diversifying the supramolecular assembly. acs.orgrsc.org In the case of 1H-imidazole-1-methanol, O—H⋯N hydrogen bonding connects three unique molecules into independent three-membered macrocycles. nih.gov

Beyond hydrogen bonding, π–π stacking interactions are significant, particularly due to the aromatic nature of both the imidazole and styryl moieties. acs.org These interactions occur between adjacent aromatic rings, contributing to the stabilization of the crystal packing. The geometry of these interactions can vary, with head-to-tail arrangements being common, where the styryl ring of one molecule interacts with the heterocyclic ring of a neighbor. acs.org The strength and nature of these interactions are sensitive to the electronic properties of substituents on the aromatic rings. Hirshfeld surface analysis is often employed to quantify the contributions of these various intermolecular contacts, confirming the presence of strong π–π stacking and other weak bonding interactions within the crystal. acs.org

| Interaction Type | Description | Example Compounds |

| N-H···N Hydrogen Bond | Occurs between the N-H group of one imidazole ring and the non-protonated nitrogen of an adjacent imidazole. This is a primary motif for forming chains and networks. | Substituted 1H-imidazoles researchgate.net |

| O-H···N Hydrogen Bond | Forms when hydroxyl groups are present, donating a hydrogen to the imidazole nitrogen acceptor. This can lead to complex macrocyclic structures. | 1-hydroxy-4,5-dimethyl-2-styryl-1H-imidazole 3-oxide rsc.org, 1H-imidazole-1-methanol nih.gov |

| C-H···O/C-H···N Hydrogen Bonds | Weaker hydrogen bonds that contribute to the overall packing efficiency and stability of the crystal lattice. | 2-Styryl-8-hydroxy quinolines (analogous systems) acs.org |

| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. Can be head-to-tail or offset, with distances typically between 3.4 Å and 3.8 Å. | 2-Styryl-8-nitro/hydroxy quinolines (analogous systems) acs.org |

Stereochemical Characterization (e.g., E/Z Isomerism of Styryl Group)

Single-crystal X-ray diffraction is an unequivocal method for determining the stereochemistry of the styryl group in 2-styryl-1H-imidazole and its derivatives. mdpi.com The condensation reactions used to synthesize these compounds can theoretically yield both the E (trans) and Z (cis) isomers. While spectroscopic techniques like ¹H NMR can provide strong evidence for the dominant isomer in solution (typically indicated by large coupling constants of ~15-16 Hz for the vinylic protons of the E-isomer), SC-XRD analysis provides definitive proof of the configuration in the solid state. acs.orgacademie-sciences.fr

The data below, derived from analogous styryl compounds, illustrates the typical crystallographic parameters determined by SC-XRD that confirm the stereochemistry.

| Compound Series | Conformation | C=C Bond Length (Å) | Dihedral Angle (Aromatic Rings) | Reference |

| 2-Styryl-8-nitroquinolines | E | Not specified | 1.32–3.45° | acs.org |

| 2-Styryl-8-hydroxyquinolines | E | Not specified | 5.75–59.3° | acs.org |

| 3-Vinylazetidin-2-ones (analogs) | trans | 1.303(3) - 1.3174 | Not specified | nih.gov |

| (E)-Styryl-benzodiazepine | E | Not specified | Not specified | mdpi.com |

Chemical Reactivity and Transformation Pathways of 2 Styryl 1h Imidazole

Oxidation Reactions of the Styryl Moiety

The styryl group's carbon-carbon double bond is susceptible to oxidation. Treatment of 2-styryl-1H-imidazole with oxidizing agents such as potassium permanganate (B83412) or hydrogen peroxide can lead to the oxidation of the styryl moiety. Depending on the reaction conditions, this can result in the formation of various products, including the corresponding oxides or hydroxylated derivatives. For instance, the use of a powerful oxidizing agent like perbenzoic acid can attack the imidazole (B134444) ring itself, though the parent imidazole is generally resistant to agents like chromic acid and hydrogen peroxide. pharmaguideline.com

A key reaction is the oxidative cleavage of the double bond, which can yield corresponding aldehydes or carboxylic acids. Another possibility is epoxidation, where the double bond is converted into an epoxide ring, a valuable intermediate for further functionalization.

Reduction Reactions of the Imidazole and Styryl Groups

Both the imidazole ring and the styryl group can undergo reduction, although under different conditions. The styryl double bond is readily reduced through catalytic hydrogenation. This process typically involves reacting the compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), to yield the corresponding 2-ethyl-1H-imidazole derivative. Other reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride can also be employed to achieve this transformation, leading to the formation of reduced derivatives with hydrogenated double bonds.

The imidazole ring itself is generally stable to reduction. scribd.com However, under more forcing conditions, such as high-pressure hydrogenation, the aromatic ring can be reduced to an imidazoline (B1206853) or a fully saturated imidazolidine.

Electrophilic Substitution Reactions on the Imidazole Ring

The imidazole ring is an electron-rich heterocycle and is susceptible to electrophilic attack. globalresearchonline.net Due to the directing effects of the two nitrogen atoms, electrophilic substitution typically occurs at the C4 or C5 positions, which are electronically favored. uobabylon.edu.iq Attack at the C2 position is generally disfavored unless the C4 and C5 positions are blocked. uobabylon.edu.iq

Common electrophilic substitution reactions include:

Nitration: Imidazole can undergo nitration with a mixture of nitric acid and sulfuric acid to yield 4-nitroimidazole (B12731) or 5-nitroimidazole. uobabylon.edu.iqslideshare.net

Sulfonation: Reaction with disulfuric acid at elevated temperatures can introduce a sulfonic acid group at the C4 or C5 position. uobabylon.edu.iqslideshare.net

Halogenation: Imidazole reacts with halogens like bromine in chloroform (B151607) or iodine under alkaline conditions to produce polyhalogenated derivatives, such as 2,4,5-tribromoimidazole (B189480) or 2,4,5-triiodoimidazole. uobabylon.edu.iqslideshare.net

The presence of the styryl group at the C2 position can influence the regioselectivity and rate of these reactions through its electronic effects.

Nucleophilic Substitution Reactions on the Imidazole Ring

The imidazole ring itself is generally resistant to nucleophilic substitution unless activated by strongly electron-withdrawing groups. pharmaguideline.comresearchgate.net However, the nitrogen atoms of the imidazole ring are nucleophilic and can readily participate in substitution reactions.

N-Alkylation and N-Arylation: The imino hydrogen on the N1 atom is acidic and can be removed by a base. pharmaguideline.com The resulting imidazolate anion is a potent nucleophile and can react with alkyl halides or aryl halides to give N-substituted 2-styryl-imidazoles. uobabylon.edu.iq This is a common method for introducing functional diversity.

Substitution on a Pre-functionalized Ring: If a leaving group, such as a halogen, is present on the imidazole ring (e.g., in a 2-haloimidazole), it can be displaced by a nucleophile. pharmaguideline.com This allows for the introduction of various functionalities. Computational studies have investigated the nucleophilic substitution reaction between imidazole and various 2-bromo-1-arylethanone derivatives. semanticscholar.org

Table 1: Examples of Nucleophilic Substitution Reactions on the Imidazole Ring

| Reaction Type | Reagent/Conditions | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide, Base (e.g., KOH) | 1-Alkyl-2-styryl-1H-imidazole |

| N-Acylation | Acyl chloride, Base | 1-Acyl-2-styryl-1H-imidazole |

| Displacement | 2-Halo-1H-imidazole, Nucleophile | 2-Substituted-1H-imidazole |

Condensation Reactions Involving the Styryl Group

The formation of the 2-styryl-1H-imidazole itself is often achieved through a condensation reaction. A common synthetic route involves the condensation of an aromatic aldehyde, such as cinnamaldehyde (B126680), with an appropriate imidazole precursor. Another key method is the reaction between 2-methyl-1H-imidazole (or a derivative) and an aromatic aldehyde, which proceeds via a picoline-type condensation mechanism where the methyl group is activated for deprotonation and subsequent reaction.

Furthermore, functionalized 2-styryl-1H-imidazole derivatives can be synthesized through condensation reactions. For example, (4Z)-4-(benzylidene/substituted benzylidene)-1N-methyl-2-(styryl/substituted styryl)-1H-imidazol-5(4H)-one derivatives have been prepared via cyclocondensation. derpharmachemica.com

Oxidative Cross-Coupling Reactions of Styryl Benzimidazoles

While the outline specifies styryl benzimidazoles, the principles can be extended to styryl imidazoles. Oxidative cross-coupling reactions represent a powerful, modern tool for C-C and C-N bond formation, often proceeding via C-H activation. nih.gov These reactions avoid the need for pre-functionalized starting materials, making them highly atom-economical. nih.govrsc.org

For benzimidazole (B57391) analogues, rhodium-catalyzed intramolecular direct arylation via double C-H bond activation has been used to synthesize fused polycyclic systems. rsc.org Similarly, palladium-catalyzed systems have been employed for intramolecular oxidative cross-coupling. rsc.org These reactions typically use an oxidant, such as copper(II) acetate (B1210297), to regenerate the active catalyst. nih.govrsc.org The development of metal-free oxidative C-N coupling, for instance using TEMPO, is also an area of active research for the synthesis of benzimidazoles. acs.orgbeilstein-journals.org An oxidative Heck cross-coupling method has been developed for the imidazole scaffold, allowing for the functionalization of the imidazole backbone. uib.no

Table 2: Catalytic Systems for Oxidative Cross-Coupling

| Catalyst System | Oxidant | Reaction Type | Reference |

|---|---|---|---|

| [Cp*RhCl2]2 | Cu(OAc)2 | Intramolecular C-H/C-H Coupling | rsc.org |

| Pd(OAc)2/CuOAc | Cu(OAc)2 | Intramolecular C-H/C-H Coupling | nih.gov |

| RhCl3/TFA | - | C-H/C-H Cross-Coupling | nih.gov |

| TEMPO | Air/O2 | Metal-Free C-N Coupling | acs.org |

Reactivity of Functionalized 2-Styryl-1H-Imidazole Derivatives

The introduction of functional groups onto either the styryl or imidazole portions of the molecule significantly broadens its synthetic utility. For instance, a study on 4-[4-(chloromethyl)styryl]-1,2-dimethyl-5-nitro-1H-imidazole demonstrated the reactivity of the chloromethyl group. sorbonne-universite.fr This activated group was reacted with various electrophiles in the presence of tetrakis(dimethylamino)ethylene (B1198057) (TDAE), an organic reducing agent, to generate a carbanion that subsequently afforded a range of 4-(4-substituted)styryl derivatives in moderate to good yields. sorbonne-universite.fr

The presence of a nitro group, as in 5-nitroimidazole derivatives, not only imparts specific biological activities but also influences the reactivity of the heterocyclic ring, making it more susceptible to certain transformations. sorbonne-universite.frnih.gov The synthesis of these functionalized derivatives can be achieved through various cross-coupling reactions, such as Stille or Suzuki-Miyaura reactions. sorbonne-universite.fr The reactivity of these derivatives is crucial for creating libraries of compounds for applications like medicinal chemistry, where modifications can tune biological activity. sorbonne-universite.fr

Advanced Photophysical Investigations of 2 Styryl 1h Imidazole and Its Derivatives

Luminescence Properties and Mechanisms

Substituted 2-styryl-1H-imidazole derivatives are a class of heterocyclic compounds recognized for their significant luminescent properties. tandfonline.com The presence of the styryl group extends the π-conjugation of the imidazole (B134444) core, a feature that is fundamental to their fluorescence capabilities. The luminescence behavior of these molecules is highly sensitive to the nature of their environment, particularly the polarity and protic characteristics of the solvent. taylorandfrancis.com

The underlying mechanism of their luminescence is linked to the delocalization of electrons across the nitrogen atoms within the imidazole ring. tandfonline.comtandfonline.com In the presence of protic solvents, there is a potential for hydrogen bonding to occur with the nitrogen atom of the imidazole ring. tandfonline.comtandfonline.com This interaction can alter the electron distribution within the molecule, consequently shifting the absorption bands. tandfonline.comtandfonline.com Furthermore, the extended conjugated chain provided by the styryl substituent plays a crucial role in the red-shifting of the fluorescence emission. academie-sciences.fracademie-sciences.fr The condensation of α-diketones and aldehydes is a common and versatile method for synthesizing the imidazole core of these chromophores. beilstein-journals.org

Fluorescence Emission Characteristics and Quantum Yield Determination

Derivatives of 2-styryl-1H-imidazole typically exhibit fluorescence emission in the blue to green regions of the spectrum, with emission maxima often observed between 450 and 550 nm. academie-sciences.fracademie-sciences.fr The fluorescence quantum yield (Φ), a measure of the efficiency of the fluorescence process, can vary significantly depending on the molecular structure and the solvent environment. Some derivatives have demonstrated high quantum yields, such as a derivative showing a Φ of 0.767 in tetrahydrofuran (B95107) (THF). nih.govacs.org Conversely, other styryl-based dyes have been reported to have low quantum yields. beilstein-journals.org

The determination of fluorescence quantum yields is typically conducted by a relative method, using a well-characterized fluorescent compound as a standard. academie-sciences.frnih.gov Commonly used standards include quinine (B1679958) sulfate (B86663) dissolved in 0.1 N sulfuric acid or fluorescein. academie-sciences.frnih.gov The quantum yield of the sample is then calculated by comparing its integrated fluorescence intensity and absorbance to that of the standard. academie-sciences.fr

| Compound | Solvent | Absorption Max (λab, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Source |

|---|---|---|---|---|---|

| T-1 | Benzene (B151609) | 380 | 454 | 0.13 | nih.gov |

| T-1 | Toluene (B28343) | 382 | 465 | 0.25 | nih.gov |

| T-1 | DCM | 385 | 508 | 0.54 | nih.gov |

| T-1 | DMF | 385 | 527 | 0.59 | nih.gov |

| 1d | THF | 378 | 533 | 0.767 | acs.org |

| 1d | EtOAc | 380 | 535 | 0.710 | acs.org |

| 1d | CHCl3 | 398 | 553 | 0.557 | acs.org |

| 1d | Toluene | 386 | 507 | 0.132 | acs.org |

Table 1: Photophysical data for selected 2-styryl-1H-imidazole derivatives in various solvents. T-1 refers to (E)-4-(4-(1H-Imidazol-1-yl)styryl)-N,N-diphenylaniline and 1d refers to a derivative with a para-piperidine benzene group. Data sourced from nih.govacs.org.

Solvatochromic Effects on Absorption and Emission Spectra

Solvatochromism describes the change in the absorption or emission spectra of a chemical compound as the polarity of the solvent is altered. taylorandfrancis.com Styryl imidazole derivatives exhibit pronounced solvatochromic effects. tandfonline.comtandfonline.com Generally, as the polarity of the solvent increases, a bathochromic (red) shift is observed in both the absorption and emission spectra. tandfonline.comtandfonline.combeilstein-journals.org This shift is indicative of a larger stabilization of the excited state compared to the ground state in polar solvents, which is often due to dielectric interactions between the solute and solvent molecules. tandfonline.com

In protic solvents, the potential for hydrogen bonding between the solvent and the nitrogen atoms of the imidazole ring can lead to further shifts to higher wavelengths by influencing the molecule's electron distribution. tandfonline.comtandfonline.com Conversely, in non-polar solvents where such specific interactions are absent, the absorption maxima typically remain at lower wavelengths. tandfonline.comtandfonline.com This sensitivity to solvent polarity suggests that the luminescence behavior is highly dependent on the surrounding medium. taylorandfrancis.com

To quantitatively analyze the observed solvatochromic shifts, researchers employ solvent polarity scales and functions, such as the Marcus and Reichardt-Dimroth solvent functions. tandfonline.comtandfonline.com These models provide a framework for correlating the spectral shifts with the polarity of the solvent. Studies on styryl imidazole derivatives have confirmed that as solvent polarity increases, the absorption and emission band maxima shift to longer wavelengths, a trend that aligns with the predictions of these solvatochromic models. tandfonline.comtandfonline.com The Dimroth–Reichardt polarity parameter, ET(30), is one such scale used to characterize solvent polarity, with values like 55.4 kcal/mol for methanol (B129727) and 33.9 kcal/mol for toluene, illustrating the range of polarities over which these effects are studied. beilstein-journals.org

The photophysical behavior of many 2-styryl-1H-imidazole derivatives is governed by intramolecular charge transfer (ICT). rsc.orgnih.gov These molecules are often designed as donor-π-acceptor (D-π-A) systems, where the imidazole ring can be part of the π-conjugated bridge that facilitates charge transfer from an electron-donating group to an electron-accepting group upon photoexcitation. beilstein-journals.org

Upon absorption of light, the molecule is promoted to an excited state. In nonpolar solvents, emission may occur from a locally excited (LE) state. rsc.orgnih.gov However, in polar solvents, a more significant charge separation occurs, leading to the formation of an ICT state, which can be planar (PICT) or twisted (TICT). rsc.orgnih.gov This highly polar ICT state is better stabilized by polar solvent molecules, resulting in a lower energy level and, consequently, a red-shifted fluorescence emission. rsc.org The introduction of the styryl's carbon-carbon double bond is a critical structural element that strongly influences these photophysical pathways. nih.gov This ICT phenomenon is often responsible for the strong blue-light emission and high fluorescence quantum yields observed in certain pyrazole-based analogues. acs.orgnih.gov

Metal Ion Sensing Applications as Fluorescent Probes

The sensitivity of the fluorescence properties of 2-styryl-1H-imidazole derivatives to their local environment makes them promising candidates for fluorescent chemosensors for the detection of metal ions. researchgate.netnih.gov The interaction of the imidazole moiety with a metal ion can significantly alter the photophysical properties of the molecule, leading to a detectable change in the fluorescence signal. nih.gov

For example, a structurally related 1-(2-pyridyl)-4-styrylpyrazole derivative was developed as a "turn-off" fluorescent probe, exhibiting high selectivity for mercury ions (Hg²⁺). acs.orgnih.gov In other cases, the presence of certain transition metal ions can lead to fluorescence enhancement, or a "turn-on" response. nih.gov These probes can demonstrate high sensitivity, with limits of detection (LOD) reaching nanomolar concentrations, and can maintain their selectivity even in the presence of other competing ions. acs.orgnih.govacs.orgrsc.org

The sensing mechanism of these fluorescent probes is based on the chelation of metal ions. The imidazole ring itself is a key component in this process, with the basic imine nitrogen (the nitrogen not bonded to a hydrogen in the 1H-imidazole tautomer) acting as a primary binding site for metal ions. wikipedia.org To create a stable chelate, the molecular design often incorporates additional coordinating atoms, such as the nitrogen in a pyridine (B92270) ring, which are positioned to form a multi-dentate ligand that can effectively bind a metal ion. acs.orgnih.gov

The binding event perturbs the electronic structure of the fluorophore, modulating its de-excitation pathways. This can result in either chelation-enhanced fluorescence quenching (CHEQ), leading to a "turn-off" signal, or chelation-enhanced fluorescence (CHEF). nih.gov CHEF can occur if the metal ion binding restricts intramolecular rotations or vibrations that would otherwise lead to non-radiative decay, effectively suppressing radiationless transitions and enhancing fluorescence. nih.gov The specific binding mode and stoichiometry can be determined through experimental techniques, with studies showing, for instance, the formation of a 2:1 complex between a styryl-pyrazole ligand and a Hg²⁺ ion. acs.orgnih.gov The versatile coordination capabilities of the imidazole ring are central to its role in medicinal chemistry and the development of metal-based compounds. researchgate.net

Non-Linear Optical (NLO) Properties and Chromophore Design

The exploration of 2-styryl-1H-imidazole and its derivatives has revealed their significant potential as materials for non-linear optical (NLO) applications. These compounds are part of a broader class of organic chromophores known as donor-π-acceptor (D-π-A) systems, which are of great interest for their ability to manipulate the properties of light. beilstein-journals.org The inherent structure of 2-styryl-1H-imidazole, featuring an electron-rich imidazole ring connected to a styryl group, forms a conjugated π-system that is conducive to large second-order NLO responses.

Research Findings on NLO Properties

Research has demonstrated that the imidazole moiety can act as a versatile component in the design of NLO chromophores. beilstein-journals.org Its electron-donating or accepting character can be tuned through substitution, and it can serve as a π-conjugated bridge, an electron donor, or an electron acceptor within the molecule. beilstein-journals.org This flexibility allows for the fine-tuning of the intramolecular charge transfer (ICT) characteristics, which are crucial for enhancing NLO properties. beilstein-journals.org

While detailed experimental data on the parent 2-styryl-1H-imidazole is limited in the reviewed literature, studies on its derivatives provide significant insights into the NLO potential of this class of compounds. Theoretical and experimental investigations have been conducted on various substituted 2-styryl-1H-imidazole derivatives to evaluate their hyperpolarizabilities, which are a measure of their NLO activity.

One such derivative, 1-(4-methoxyphenyl)-4,5-diphenyl-2-styryl-1H-imidazole , has been the subject of both theoretical and experimental studies. nih.gov Quantum chemical calculations using density functional theory (DFT) have been employed to determine its NLO properties. nih.gov These calculations indicate that this chromophore possesses a significant first hyperpolarizability (β), making it a promising candidate for NLO materials. nih.gov The study highlighted that the molecule's structure leads to a favorable ratio of off-diagonal to diagonal β tensorial components, which is indicative of in-plane non-linearity anisotropy. nih.gov

Another relevant study focused on 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol , which was synthesized and its NLO properties were investigated using the Z-scan technique. semanticscholar.org This experimental method allows for the determination of the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂). semanticscholar.org The results confirmed the NLO behavior of this compound and provided quantitative measurements of its third-order NLO susceptibility (χ⁽³⁾). semanticscholar.org The negative sign of the nonlinear refractive index indicated the presence of self-defocusing, a desirable property for applications such as optical limiting. semanticscholar.org

The design of imidazole-based chromophores often involves the strategic placement of electron-donating and electron-accepting groups to enhance the ICT process. beilstein-journals.org For instance, attaching a strong electron donor, like a dimethylamino group, to one end of the styryl moiety and utilizing the imidazole ring as part of the conjugated system can significantly increase the molecular first-order hyperpolarizability. beilstein-journals.org

Chromophore Design Principles

The design of efficient NLO chromophores based on the 2-styryl-1H-imidazole framework follows several key principles:

Donor-π-Acceptor (D-π-A) Architecture: The fundamental design involves creating a molecule with an electron-donating group and an electron-accepting group connected by a π-conjugated bridge. beilstein-journals.org In the context of 2-styryl-1H-imidazole, the styryl group acts as part of the π-bridge, while the imidazole ring can be functionalized to act as either a donor or an acceptor.

Intramolecular Charge Transfer (ICT): The efficiency of the NLO response is directly related to the extent of intramolecular charge transfer from the donor to the acceptor upon excitation. beilstein-journals.org The choice of donor and acceptor strength, as well as the length and nature of the π-bridge, are critical in optimizing ICT. researchgate.net

Extension of π-Conjugation: Increasing the length of the conjugated pathway, for example by incorporating additional aromatic or vinylic units into the styryl group, can lead to enhanced NLO properties. researchgate.net

Molecular Geometry: The planarity of the chromophore is important for effective π-electron delocalization. The stereochemistry of the styryl double bond (i.e., E or Z configuration) can also influence the NLO response.

Auxiliary Groups: The introduction of auxiliary donors or acceptors can further enhance the NLO properties, leading to more complex structures like D-A-D or A-D-A type chromophores.

The versatility of the imidazole ring allows for the synthesis of a wide array of derivatives with tailored NLO properties. For example, diimidazole systems, where two imidazole rings are part of the chromophore, have been investigated for their NLO characteristics. beilstein-journals.org

The following table summarizes the NLO data for some representative 2-styryl-1H-imidazole derivatives found in the literature.

| Compound Name | NLO Property | Value | Method |

| 1-(4-methoxyphenyl)-4,5-diphenyl-2-styryl-1H-imidazole | First Hyperpolarizability (µβ(0)) | Reported as having a large value | Theoretical (DFT) |

| 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol | Nonlinear Absorption (β) | 4.044 × 10⁻¹ cmW⁻¹ | Experimental (Z-scan) |

| 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol | Nonlinear Refractive Index (n₂) | 2.89 × 10⁻⁶ cm²W⁻¹ | Experimental (Z-scan) |

| 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol | Third-Order Susceptibility (χ⁽³⁾) | 2.2627 × 10⁻⁶ esu | Experimental (Z-scan) |

Computational Chemistry and Theoretical Modeling of 2 Styryl 1h Imidazole

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) has been a pivotal tool in analyzing the electronic characteristics of 2-styryl-1H-imidazole and its derivatives. researchgate.netrsc.orgresearchgate.net DFT calculations offer a robust framework for understanding the molecule's fundamental properties.

HOMO-LUMO Energy Calculations and Molecular Orbital Analysis

A key aspect of DFT studies is the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is crucial for assessing a molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required for electronic excitation. irjweb.comchemicalpapers.com Conversely, a smaller gap indicates a molecule that is more easily polarized and reactive. irjweb.com

The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its electron-accepting capacity. irjweb.com Analysis of these orbitals provides insights into potential sites for electrophilic and nucleophilic attacks. chemicalpapers.com For instance, in some imidazole (B134444) derivatives, the HOMO-LUMO transition involves a transfer of electron density, which can be visualized through molecular orbital diagrams where different phases are often represented by distinct colors. irjweb.comresearchgate.net

The HOMO-LUMO energy gap can be influenced by substituents on the imidazole or styryl rings. d-nb.info For example, studies on related benzimidazole (B57391) derivatives have shown that the introduction of electron-donating or electron-withdrawing groups can alter the electronic properties and, consequently, the HOMO-LUMO gap. rsc.org

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Computational Method |

|---|---|---|---|---|

| (E)-1-Allyl-2-styryl-1H-benzo[d]imidazole | 4.1 | DFT (B3LYP/6-31G) | ||

| 1-(4-methoxyphenyl)-1H-imidazole | -6.27 | -1.00 | 5.27 | DFT (B3LYP/6-311++g(d,p)) |

| Generic Imidazole Derivative | -6.2967 | -1.8096 | 4.4871 | DFT (B3LYP/6-311+G(d,P)) |

Reactivity Predictions and Adsorption Behavior Modeling

DFT calculations are instrumental in predicting the reactivity of 2-styryl-1H-imidazole. Quantum chemical parameters derived from these calculations, such as electronegativity, chemical hardness, and the fraction of electrons transferred, offer insights into its interaction with other species. semanticscholar.orgnih.gov For instance, these parameters are widely used in corrosion inhibition studies to understand how inhibitor molecules interact with metal surfaces. rsc.orgresearchgate.net

The adsorption behavior of 2-styryl-1H-imidazole and its derivatives on surfaces, particularly metal surfaces in the context of corrosion inhibition, is a key area of investigation. researchgate.netdntb.gov.ua Theoretical studies often model the adsorption process, which can involve both physisorption (physical adsorption) and chemisorption (chemical adsorption). researchgate.net In the case of (E)-2-styryl-1H-benzo[d]imidazole, computational studies have revealed that the protonated form of the inhibitor is what primarily adsorbs onto the metal surface. researchgate.net The adsorption process is often found to follow the Langmuir isotherm model. researchgate.netresearchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is particularly valuable in drug design and discovery for understanding how a ligand, such as a 2-styryl-1H-imidazole derivative, might interact with a biological target, typically a protein or enzyme. nih.govresearchgate.net

Studies on various imidazole derivatives have utilized molecular docking to explore their potential as inhibitors for specific enzymes. researchgate.netnih.gov For example, docking simulations have been performed on 2-styryl-5-nitroimidazole derivatives to investigate their binding mode within the active site of focal adhesion kinase (FAK), a target in cancer therapy. researchgate.net Similarly, docking studies on substituted benzo[d]imidazol-1-yl)methyl)benzimidamide scaffolds, which share a structural relationship with 2-styryl-1H-imidazole, have been conducted to assess their potential as antimalarial agents by targeting the Plasmodium falciparum adenylosuccinate lyase receptor. nih.gov The results of these simulations, often expressed as a docking score or binding energy, provide a measure of the binding affinity between the ligand and its target. nih.gov

| Compound/Derivative | Target | Docking Score/Binding Energy (kcal/mol) | Key Finding |

|---|---|---|---|

| (E)-4-((2-styryl-1H-benzo[d]imidazol-1-yl)methyl)benzimidamide | PfADSL | -8.75 | Highest dock score among designed ligands. nih.gov |

| 2-styryl-5-nitroimidazole derivative (Compound 3p) | FAK | Exhibited significant FAK inhibitory activity (IC50 = 0.45 μM). researchgate.net | |

| 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiol (Compound 7l) | α-glucosidase | -4.19 | Lowest docking score correlated with good in vitro inhibition. nih.gov |

Correlation of Electrochemical Data with Quantum Chemical Parameters

A significant application of computational chemistry in the study of 2-styryl-1H-imidazole and related compounds is the correlation of experimentally determined electrochemical data with theoretically calculated quantum chemical parameters. nih.gov This approach provides a deeper understanding of the mechanisms underlying electrochemical processes, such as corrosion inhibition. rsc.orgnih.gov

For instance, in corrosion science, the inhibition efficiency of a compound is often related to its electronic properties. rsc.org Quantum chemical parameters like HOMO and LUMO energies, the energy gap (ΔE), dipole moment (μ), electronegativity (χ), and absolute hardness (η) are calculated using DFT and then correlated with experimental results from techniques like electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (PDP). nih.govresearchgate.netnih.gov A high HOMO energy value is often associated with a greater ability to donate electrons to the metal surface, leading to stronger adsorption and better corrosion inhibition. semanticscholar.org Similarly, a low HOMO-LUMO energy gap can indicate higher reactivity of the inhibitor molecule towards the metal surface. irjweb.com

Work Function Calculations in Surface Interaction Studies

Work function calculations, often performed within the framework of DFT, are crucial for understanding the interactions between an adsorbate, such as 2-styryl-1H-imidazole, and a metal surface. researchgate.net The work function is the minimum energy required to remove an electron from a solid to a point immediately outside its surface.

When an inhibitor molecule adsorbs on a metal surface, it can alter the work function of the metal. researchgate.net For example, a study on (E)-2-styryl-1H-benzo[d]imidazole showed that its adsorption in the protonated form resulted in a significant shift of 3.46 eV in the work function of steel. researchgate.net This change is attributed to the stabilization of the valence band of the metal surface. researchgate.net A reduction in the work function can make the adsorption of electron-donating anions less favorable, thereby influencing the anodic reaction in a corrosion process. researchgate.net

Applications of 2 Styryl 1h Imidazole in Advanced Materials Science

Corrosion Inhibition Mechanisms and Efficacy Studies

Derivatives of 2-styryl-1H-imidazole have emerged as effective "green" corrosion inhibitors, particularly for protecting carbon steel in acidic environments. The mechanism of protection is multifaceted, involving the adsorption of the inhibitor molecules onto the metal surface, which in turn mitigates the corrosive action of the acidic medium.

Formation of Protective Films on Metal Surfaces

The primary mechanism by which 2-styryl-1H-imidazole and its derivatives inhibit corrosion is through the formation of a protective film on the metal surface. This film acts as a physical barrier, isolating the metal from the corrosive environment. The adsorption process can involve both physical (electrostatic) and chemical (chemisorption) interactions between the inhibitor molecule and the metal. researchgate.net The presence of heteroatoms like nitrogen in the imidazole (B134444) ring, along with the π-electrons of the aromatic rings and the styryl group, facilitates strong adsorption onto the d-orbitals of iron atoms on the steel surface. This creates a stable, coordinated layer that significantly reduces the rate of corrosion. acs.orgchem-soc.si Scanning electron microscopy (SEM) and energy-dispersive X-ray (EDX) analyses have visually confirmed the formation of these protective films on carbon steel surfaces. figshare.com

Adsorption Isotherm Modeling (e.g., Langmuir Adsorption)

To understand the adsorption behavior of 2-styryl-1H-imidazole derivatives on metal surfaces, researchers often employ adsorption isotherm models. The Langmuir adsorption isotherm is frequently used to describe this phenomenon. researchgate.netresearchgate.net This model assumes the formation of a monolayer of the inhibitor on the metal surface, where all adsorption sites are equivalent and there are no significant interactions between the adsorbed molecules. wikipedia.org Studies have shown that the adsorption of these imidazole derivatives on carbon steel surfaces in acidic solutions, such as hydrochloric acid (HCl), follows the Langmuir isotherm. researchgate.netresearchgate.net The adherence to this model indicates that the inhibition efficiency increases with the concentration of the inhibitor until the surface is saturated, forming a complete protective monolayer. The free energy of adsorption values calculated from these models can help distinguish between physisorption and chemisorption, with studies on related imidazole derivatives suggesting a mixed-mode adsorption. researchgate.net

Electrochemical Impedance Spectroscopy (EIS) Investigations

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to study the corrosion inhibition properties of 2-styryl-1H-imidazole derivatives. acs.org EIS measurements provide information about the charge transfer resistance (Rct) and the double-layer capacitance (Cdl) at the metal/solution interface. In the presence of an effective inhibitor, the Rct value increases significantly, indicating a slower corrosion process due to the formation of the protective film. chem-soc.sinih.gov Conversely, the Cdl value tends to decrease as the inhibitor molecules adsorb onto the surface, displacing water molecules and reducing the dielectric constant at the interface. chem-soc.si Nyquist plots for steel in acidic media with varying concentrations of these inhibitors typically show an increase in the diameter of the capacitive loop, which is indicative of enhanced corrosion resistance. acs.org

Potentiodynamic Polarization Studies

Potentiodynamic polarization studies are conducted to determine the kinetics of the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions occurring during corrosion and to understand how an inhibitor affects these processes. nih.gov For 2-styryl-1H-imidazole derivatives, these studies have revealed that they act as mixed-type inhibitors. researchgate.netresearchgate.net This means they suppress both the anodic and cathodic reactions. The polarization curves show a decrease in both the anodic and cathodic current densities in the presence of the inhibitor. acs.org The corrosion potential (Ecorr) typically shows a slight shift, but not significant enough to classify the inhibitor as purely anodic or cathodic, confirming the mixed-mode of inhibition. acs.org The reduction in the corrosion current density (icorr) is a direct measure of the inhibitor's effectiveness. researchgate.netacs.org

Polymeric Ionic Liquids (PILs) Derived from 2-Styryl-1H-Imidazole

The versatility of the 2-styryl-1H-imidazole structure extends to the synthesis of Polymeric Ionic Liquids (PILs). acs.org These materials are a subclass of polymers that contain an ionic liquid species in each monomer repeating unit. PILs derived from 2-styryl-1H-imidazole are synthesized by first reacting the imidazole derivative to form an ionic liquid monomer, which is then polymerized. acs.orgnih.gov These PILs exhibit interesting properties such as high thermal stability and ionic conductivity, making them promising candidates for applications in electrochemistry and energy storage systems. Furthermore, these PILs have also been investigated as highly effective corrosion inhibitors, demonstrating the dual applicability of the 2-styryl-1H-imidazole scaffold in materials science. acs.org The polymerization of the ionic liquid monomers based on this structure can lead to the formation of robust anticorrosive films on metal surfaces. nih.gov

Thermal Stability and Ionic Conductivity of PILs

Polymeric ionic liquids (PILs) derived from 2-styryl-1H-imidazole and its analogs have demonstrated significant potential as advanced materials, largely due to their notable thermal stability and ionic conductivity. The polymerization of ionic liquid monomers based on the styryl-imidazole scaffold results in materials that combine the advantageous properties of ionic liquids, such as high ion conductivity and thermal resistance, with the processability and mechanical integrity of polymers.